Home > Products > Screening Compounds P19978 > 5-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one
5-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one - 2090713-19-0

5-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one

Catalog Number: EVT-2643154
CAS Number: 2090713-19-0
Molecular Formula: C11H8BrFN2O
Molecular Weight: 283.1
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one is an organic compound characterized by its unique molecular structure, which includes a pyridazine ring substituted with bromine and a 4-fluorobenzyl group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Source and Classification

This compound belongs to the class of pyridazinones, which are derivatives of pyridazine. Pyridazinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific molecular formula of 5-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one is C11H9BrFN2OC_{11}H_{9}BrFN_{2}O with a molecular weight of approximately 268.08 g/mol .

Synthesis Analysis

The synthesis of 5-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one typically involves several key steps:

  1. Bromination: The initial step often includes the bromination of a suitable precursor, such as 2,3-dimethoxypyrazine, using N-bromosuccinimide in a solvent like dimethylformamide (DMF) to yield the 5-bromo derivative.
  2. Suzuki Coupling: The brominated intermediate undergoes a Suzuki coupling reaction with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base (e.g., sodium carbonate) to form the desired product .
  3. Hydrolysis: The resulting compound may then be treated with hydrochloric acid in dioxane to achieve the final pyridazinone structure .

This multi-step synthesis allows for the introduction of specific substituents that enhance the compound's biological activity.

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one features:

  • A pyridazine ring, which is a six-membered aromatic ring containing two nitrogen atoms.
  • A bromine atom at the 5-position, contributing to its reactivity.
  • A 4-fluorobenzyl group at the 2-position, which influences the electronic properties and potential interactions with biological targets.

Structural Data

  • Molecular Formula: C11H9BrFN2OC_{11}H_{9}BrFN_{2}O
  • Molecular Weight: 268.08 g/mol
  • Melting Point: Specific melting point data may vary but typically falls within a defined range based on synthesis conditions .
Chemical Reactions Analysis

5-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for further functionalization.
  2. Hydrogen Bonding: The amino group (if present) can participate in hydrogen bonding interactions with other molecules, which is crucial for biological activity.
  3. Reactivity with Biological Targets: The unique combination of halogen and aromatic groups enables interactions with proteins or enzymes, potentially leading to therapeutic effects .
Mechanism of Action

The mechanism of action for 5-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one involves:

  1. Binding to Biological Targets: The compound's structure allows it to bind effectively to specific proteins or receptors within cells.
  2. Modulation of Biological Pathways: Through these interactions, it may modulate various signaling pathways, leading to desired biological outcomes such as inhibition of tumor growth or anti-inflammatory effects.
  3. Potential Therapeutic Effects: Ongoing research aims to elucidate its exact therapeutic potential and mechanisms through binding affinity studies and cellular assays .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as crystalline solids.
  • Solubility: Solubility may vary based on solvent polarity; often soluble in organic solvents like ethanol or dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme conditions (e.g., strong acids or bases).
  • Reactivity: Reacts readily with nucleophiles due to the presence of electrophilic sites (bromine).

Relevant Data

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to confirm the structure and purity of synthesized compounds .

Applications

5-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one has potential applications in various scientific fields:

  1. Medicinal Chemistry: As a candidate for drug development targeting cancer or inflammatory diseases due to its biological activity.
  2. Biochemical Research: Useful in studies investigating enzyme interactions and cellular signaling pathways.
  3. Material Science: Potential use in developing new materials with specific electronic or optical properties based on its unique molecular structure .

Research continues to explore the full range of applications and mechanisms associated with this compound, highlighting its significance in both pharmaceutical development and chemical research.

Introduction to Pyridazinone Scaffolds in Medicinal Chemistry

Historical Evolution of Pyridazinone Derivatives in Drug Discovery

Pyridazinone derivatives have transitioned from synthetic curiosities to privileged scaffolds in medicinal chemistry over several decades. Initial interest emerged in the late 19th century with Bistrycki's pioneering syntheses of pyridazin-3(2H)-one derivatives, establishing foundational synthetic pathways for these nitrogen-rich heterocycles [5]. The mid-20th century marked a significant turning point with the clinical introduction of hydralazine (1-hydrazinophthalazine), an antihypertensive agent bearing a phthalazine core (fused pyridazinone), validating the therapeutic potential of this chemical class [2]. Subsequent decades witnessed strategic exploitation of the pyridazinone scaffold to optimize pharmacokinetic properties and target engagement.

The 1980s-1990s saw intensive development of pyridazin-3(2H)-one derivatives as phosphodiesterase 3 (PDE3) inhibitors for cardiovascular indications, exemplified by levosimendan, which also demonstrated complex multimodal pharmacology [2]. Concurrently, platelet aggregation inhibitors based on 6-phenylpyridazinones emerged, highlighting the scaffold's versatility in modulating diverse biological targets [5]. The 21st century heralded a new era with FDA approvals of pyridazinone-containing kinase inhibitors: tepotinib (2021, incorporating pyridazin-3-one) targets non-small cell lung cancer, while ponatinib and risdiplam feature fused imidazo[1,2-b]pyridazine systems for leukemia and spinal muscular atrophy, respectively [2]. These clinical successes underscore the scaffold's adaptability in modern drug discovery, particularly in oncology and CNS disorders.

Table 1: Evolution of Pyridazinone-Containing Therapeutics

Time PeriodTherapeutic FocusRepresentative AgentsClinical Applications
1950sCardiovascularHydralazineHypertension, Heart failure
1980s-1990sCardiovascular/PDE inhibitionLevosimendanCardiac insufficiency (Approved outside US)
2000sOncology/Tyrosine Kinase InhibitionPonatinib, TepotinibChronic myeloid leukemia, Non-small cell lung cancer
2020sCNS/RNA Splicing ModulationRisdiplamSpinal muscular atrophy

Role of Halogenated Pyridazinones in Targeted Therapeutics

Halogenation, particularly bromination, strategically enhances the drug-like properties and biological activity of pyridazinone derivatives. The incorporation of halogens—bromine, chlorine, or fluorine—induces profound electronic and steric effects critical for target interaction. Bromine's substantial size (van der Waals radius: 1.85 Å) and polarizability enable distinctive hydrophobic interactions within enzyme binding pockets inaccessible to smaller substituents [1] [4]. This property is exploited in kinase inhibitor design, where 5-bromo substitution on pyridazinone cores enhances potency against oncogenic kinases through optimized van der Waals contacts with hydrophobic residues in the ATP-binding cleft [1].

The electron-withdrawing nature of halogens (σₘ: Br=0.39, F=0.34) significantly reduces the electron density of the pyridazinone ring, strengthening hydrogen-bonding interactions with target proteins. Pyridazine derivatives exhibit exceptionally high dipole moments (4.22 D for pyridazine versus 2.22 D for pyridine), which halogenation further augments [2]. This property facilitates:

  • Enhanced π-π Stacking: Brominated pyridazinones demonstrate superior stacking interactions with aromatic residues (e.g., Phe489 in FGFR1) due to increased polarizability [2].
  • Strengthened Hydrogen Bonding: Electron deficiency at ring nitrogen atoms increases their hydrogen bond acceptor capacity (pKₐ ~2.0 for pyridazine), crucial for hinge-binding in kinase inhibition [2].
  • Metabolic Stabilization: Bromine substitution at C-5 or C-6 impedes oxidative metabolism, extending compound half-life in vivo [1] [5].

Table 2: Physicochemical Properties of Halogenated Pyridazinones vs. Related Heterocycles

HeterocycleDipole Moment (D)cLogPHydrogen Bond Acceptor Capacity (pKBHX)
Pyridazine4.22-0.511.65
5-Bromopyridazin-3(2H)-one~4.5 (estimated)~1.0~1.7
Pyridine2.220.841.86
Pyrimidine2.330.261.07

Fluorine plays a dual role: its strong electron-withdrawing effect (σₘ=0.34) fine-tunes electronic properties, while fluorinated benzyl groups at N-2 enhance blood-brain barrier permeability. The 4-fluorobenzyl moiety specifically improves CNS exposure in neuroactive compounds and introduces metabolic resistance to oxidative N-dealkylation [5]. Computational analyses confirm that 5-bromo-2-(4-fluorobenzyl) substitution optimally balances lipophilicity (cLogP ~2.0–2.5), topological polar surface area (50–60 Ų), and conformational flexibility for target engagement [2] [5].

Rationale for Investigating 5-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one as a Privileged Scaffold

The strategic combination of bromine at C-5 and 4-fluorobenzyl at N-2 creates a multifunctional scaffold with exceptional versatility for drug discovery. Bromine serves as a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling efficient diversification to generate focused libraries [3] [5]. This synthetic tractability facilitates rapid exploration of structure-activity relationships without reengineering the core scaffold. The 4-fluorobenzyl group confers favorable physiochemical properties: fluorine's electronegativity enhances metabolic stability while maintaining moderate lipophilicity, and the benzyl group provides a conformational anchor for target binding [2] [5].

Biologically, this scaffold demonstrates intrinsic "privileged" characteristics enabling interaction with diverse target classes:

  • Kinase Inhibition: The pyridazinone core mimics purine geometry, facilitating ATP-competitive binding. Bromine optimally occupies hydrophobic regions II/III in kinase binding clefts, as validated in FGFR1 (PDB: 5Z0S) and FES kinase complexes [6] [10].
  • Receptor Modulation: N-2 substituents project into allosteric sites of G-protein-coupled receptors (e.g., histamine H3 receptors), with fluorinated benzyl groups enhancing subtype selectivity [5].
  • Hybrid Molecule Development: The scaffold serves as a linchpin for molecular hybridization strategies. For instance, conjugation with triazinones via sulfonamide linkers yields luminescent materials with intramolecular charge transfer properties, while fusion with pyrrolopyrazines generates potent kinase inhibitors (e.g., DS21360717 with FER IC₅₀ = 0.6 nM) [9] [10].

Table 3: Synthetic Versatility of 5-Bromopyridazinone Derivatives

Reaction TypeReagents/ConditionsProducts GeneratedApplications
Suzuki CouplingArylboronic acids, Pd(PPh3)4, base5-ArylpyridazinonesKinase inhibitors, Anticancer agents
Buchwald-Hartwig AminationAmines, Pd2(dba)3, XPhos5-AminopyridazinonesCNS-active compounds, PDE inhibitors
Sonogashira CouplingTerminal alkynes, CuI, Pd catalyst5-AlkynylpyridazinonesFluorescent probes, PROTAC linkers
Azide-Alkyne CycloadditionSodium azide, CuSO4/sodium ascorbateTriazolylpyridazinonesAntiviral agents, Antibacterial hybrids

The scaffold's adaptability extends to supramolecular chemistry. X-ray crystallography reveals folded conformations stabilized by intramolecular π⋯π interactions between the pyridazinone and fluorobenzyl rings, while solid-state packing exhibits Br⋯O and F⋯H contacts influencing material properties [9]. These features enable the development of luminescent materials with donor-acceptor stacking, as demonstrated in symmetrically folded pyridazinone-triazinone hybrids exhibiting quantum yields up to Φ=0.42 in solution [9]. This rare duality—pharmacological relevance and materials science utility—positions 5-bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one as a uniquely versatile scaffold warranting comprehensive investigation across chemical and biological domains.

Properties

CAS Number

2090713-19-0

Product Name

5-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one

IUPAC Name

5-bromo-2-[(4-fluorophenyl)methyl]pyridazin-3-one

Molecular Formula

C11H8BrFN2O

Molecular Weight

283.1

InChI

InChI=1S/C11H8BrFN2O/c12-9-5-11(16)15(14-6-9)7-8-1-3-10(13)4-2-8/h1-6H,7H2

InChI Key

QIIORRMLDLRDTG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN2C(=O)C=C(C=N2)Br)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.